molecular formula C9H20NO6P B13125439 Cyclohexanamine(S)-2-(phosphonooxy)propanoate

Cyclohexanamine(S)-2-(phosphonooxy)propanoate

Cat. No.: B13125439
M. Wt: 269.23 g/mol
InChI Key: ZPKCEUYLEHRBLM-WNQIDUERSA-N
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Description

Cyclohexanamine(S)-2-(phosphonooxy)propanoate is an organic compound that features a cyclohexane ring bonded to an amine group and a propanoate group with a phosphonooxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine(S)-2-(phosphonooxy)propanoate typically involves the following steps:

    Formation of Cyclohexanamine: Cyclohexanamine can be synthesized by the hydrogenation of aniline in the presence of a nickel catalyst.

    Preparation of (S)-2-(Phosphonooxy)propanoic Acid: This can be prepared by the phosphorylation of (S)-2-hydroxypropanoic acid using phosphorus oxychloride (POCl3) under controlled conditions.

    Coupling Reaction: The final step involves the coupling of cyclohexanamine with (S)-2-(phosphonooxy)propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine(S)-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The phosphonooxy group can be reduced to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of N-substituted cyclohexanamine derivatives.

Scientific Research Applications

Cyclohexanamine(S)-2-(phosphonooxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine(S)-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This can lead to the modulation of various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the phosphonooxy group, making it less versatile in biochemical applications.

    (S)-2-(Phosphonooxy)propanoic Acid: Lacks the cyclohexanamine moiety, limiting its use in certain synthetic applications.

    Cyclohexylphosphonic Acid: Similar in structure but lacks the propanoate group, affecting its reactivity and applications.

Uniqueness

Cyclohexanamine(S)-2-(phosphonooxy)propanoate is unique due to the presence of both the cyclohexanamine and phosphonooxypropanoate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H20NO6P

Molecular Weight

269.23 g/mol

IUPAC Name

cyclohexanamine;(2S)-2-phosphonooxypropanoic acid

InChI

InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.0/s1

InChI Key

ZPKCEUYLEHRBLM-WNQIDUERSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N

Origin of Product

United States

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